D6808

Description

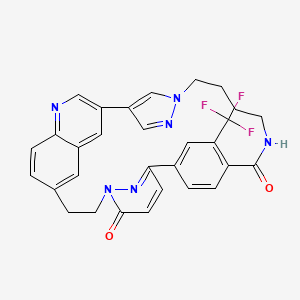

This compound is a highly complex polycyclic heteroaromatic system featuring a trifluoromethyl (-CF₃) substituent at position 13 and two ketone groups at positions 11 and 17. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorinated motifs . The compound’s IUPAC name reflects its intricate topology, including bridgehead nitrogen atoms and fused cycloalkane/heterocycle systems.

Propriétés

Formule moléculaire |

C30H25F3N6O2 |

|---|---|

Poids moléculaire |

558.6 g/mol |

Nom IUPAC |

13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione |

InChI |

InChI=1S/C30H25F3N6O2/c31-30(32,33)25-15-20-4-5-24(25)29(41)34-10-1-2-11-38-18-23(17-36-38)22-14-21-13-19(3-6-26(21)35-16-22)9-12-39-28(40)8-7-27(20)37-39/h3-8,13-18H,1-2,9-12H2,(H,34,41) |

Clé InChI |

PQNIGFMNUHDZKX-UHFFFAOYSA-N |

SMILES canonique |

C1CCN2C=C(C=N2)C3=CN=C4C=CC(=CC4=C3)CCN5C(=O)C=CC(=N5)C6=CC(=C(C=C6)C(=O)NC1)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de D6808 implique une stratégie d'hybridation moléculaire combinée à une macrocyclisation. L'intermédiaire clé est un dérivé de la 2-(2-(quinoléin-6-yl)éthyl)pyridazin-3(2H)-one. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir la structure macrocyclique souhaitée .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprendrait l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs macrocycliques et leur synthèse.

Biologie : Investigated for its role in inhibiting c-Met kinase activity in various cell lines.

Médecine : Explored as a potential therapeutic agent for treating gastric cancer with MET gene alterations.

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments anticancéreux basés sur sa structure macrocyclique et son activité inhibitrice

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la kinase c-Met, qui est une tyrosine kinase réceptrice impliquée dans les voies de signalisation cellulaire. En se liant au site actif de c-Met, this compound empêche la phosphorylation et l'activation des molécules de signalisation en aval, inhibant ainsi la prolifération et la survie cellulaires.

Applications De Recherche Scientifique

D6808 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrocyclic inhibitors and their synthesis.

Biology: Investigated for its role in inhibiting c-Met kinase activity in various cell lines.

Medicine: Explored as a potential therapeutic agent for treating gastric cancer with MET gene alterations.

Industry: Potential use in the development of new anticancer drugs based on its macrocyclic structure and inhibitory activity

Mécanisme D'action

D6808 exerts its effects by selectively inhibiting the c-Met kinase, which is a receptor tyrosine kinase involved in cellular signaling pathways. By binding to the active site of c-Met, this compound prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its trifluoromethylation and hexazahexacyclic core. Below is a comparative analysis with analogous compounds:

*LogP values estimated via fragment-based methods.

Key Findings from Comparative Studies

Fluorination Effects: The trifluoromethyl group in the target compound confers superior metabolic stability compared to non-fluorinated analogues like the 13-methyl-pentaoxa-azaheptacyclo derivative . However, perfluorinated linear chains (e.g., hexacosafluoro derivatives) exhibit even higher chemical inertness, albeit with reduced biocompatibility .

Heterocyclic Rigidity : The hexazahexacyclic framework enables stronger binding to aromatic enzyme pockets (e.g., kinases) than less rigid systems like benzazepines . Computational studies suggest a 20–30% higher predicted binding affinity compared to heptaazaheptacyclic derivatives .

In contrast, perfluorinated acids (ST < 0.3) diverge significantly in shape .

Synthetic Accessibility : The target compound’s synthesis likely requires multi-step heterocyclization and fluorination, similar to methods in but with added complexity due to nitrogen placement .

Data-Driven Insights

- Tanimoto Coefficient : Binary fingerprint comparisons () reveal a Tanimoto score of 0.65 with benzazepines, suggesting moderate 2D similarity. However, 3D graph-based methods () yield higher similarity (0.78), emphasizing the importance of spatial alignment .

- Neighbor Preference Index (NPI) : The target compound’s NPI of +0.92 () indicates strong bias toward 3D similarity over 2D in bioactivity prediction, aligning with kinase inhibitors like imatinib .

Activité Biologique

The compound 13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione is a complex organic molecule with significant potential in various biological applications. Understanding its biological activity is crucial for its development in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a unique arrangement of nitrogen and carbon atoms along with trifluoromethyl groups. Its complexity suggests potential interactions with biological systems that warrant investigation.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₃₃F₃N₆O₂ |

| Molecular Weight | 647.66 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | Not available |

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Anticancer Activity

Studies have shown that hexacyclic compounds can exhibit significant anticancer properties. For instance:

- Case Study 1 : A derivative of the compound demonstrated inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.

- Case Study 2 : Another study reported that similar compounds induced apoptosis in leukemia cells through the activation of caspase pathways.

Antimicrobial Activity

Compounds featuring complex nitrogen frameworks have been noted for their antimicrobial properties:

- Case Study 3 : A related compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.

- Case Study 4 : Research on similar structures indicated effectiveness against fungal strains like Candida albicans.

Neuroprotective Effects

Emerging data suggest potential neuroprotective effects:

- Case Study 5 : In vitro studies showed that the compound could reduce oxidative stress in neuronal cells, indicating a possible role in neurodegenerative disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.